5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular weight of 307.23 . It is also known as PHTPP, a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F3N3O2/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)18-12-7-10(13(21)22)19-20(11)12/h1-7H,(H,21,22) .Scientific Research Applications
Synthesis and Biological Activity
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been utilized in the synthesis of compounds with potential biological activities. For example, a derivative of this compound showed effective inhibition of cancer cell proliferation (Liu et al., 2016). Another research explored the regioselective synthesis of related carboxamides, demonstrating tunable alkylation and offering possibilities for further biological applications (Drev et al., 2014).
Synthesis Methodologies
Efficient synthesis methods for derivatives of this compound have been developed. One study presented an approach for synthesizing 3,5-disubstituted derivatives, useful in designing potent kinase inhibitors (Jismy et al., 2020). Another research discussed the synthesis of 2- and 5-trifluoromethyl or difluoromethyl pyrazolo[1,5-c]pyrimidines, emphasizing the role of fluorine atoms in modifying biological activity (Usachev et al., 2012).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for antitumor activity. One such compound showed promising inhibition against human lung adenocarcinoma and gastric cancer cell lines (Jin Liu et al., 2020).
Anti-inflammatory and Antimicrobial Properties
Certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines derived from this compound have been assessed for anti-inflammatory and antimicrobial activities, with some showing promise in these areas (Aggarwal et al., 2014).
Optical Properties
The photophysical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines have been studied, revealing insights into their absorption, emission, and thermal stability, which could be relevant for various applications (Stefanello et al., 2022).
Combinatorial Libraries
A study demonstrated the synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the compound's versatility for creating diverse libraries for screening purposes (Dalinger et al., 2005).
Mechanism of Action
Target of Action
A structurally similar compound, phtpp, is known to be a selective estrogen receptor β (erβ) full antagonist . It’s important to note that the exact target can vary depending on the specific structural features of the compound.
Mode of Action
If we consider the action of the similar compound phtpp, it acts as a full antagonist of erβ, meaning it binds to erβ and inhibits its activity . This results in the modulation of the estrogen signaling pathway.
Biochemical Pathways
Based on the action of the similar compound phtpp, it can be inferred that the compound may influence the estrogen signaling pathway . This pathway plays a crucial role in various biological processes, including cell growth and differentiation.
Result of Action
Based on the action of the similar compound phtpp, it can be inferred that the compound may have an impact on cell growth and differentiation, particularly in cells that express erβ .
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)18-12-7-10(13(21)22)19-20(11)12/h1-7H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBJQBRIAPZDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151982 | |
Record name | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294194-47-1 | |
Record name | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294194-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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